![molecular formula C19H30N2 B14584896 1,1'-[(3-Ethylphenyl)methylene]dipiperidine CAS No. 61456-38-0](/img/structure/B14584896.png)
1,1'-[(3-Ethylphenyl)methylene]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3-Ethylphenyl)methylene]dipiperidine is an organic compound that belongs to the class of dipiperidines This compound features a central phenyl ring substituted with an ethyl group and two piperidine rings attached via a methylene bridge
Preparation Methods
The synthesis of 1,1’-[(3-Ethylphenyl)methylene]dipiperidine typically involves the reaction of 3-ethylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-[(3-Ethylphenyl)methylene]dipiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogenated reagents or other nucleophiles replace hydrogen atoms, forming substituted derivatives.
Scientific Research Applications
1,1’-[(3-Ethylphenyl)methylene]dipiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Ethylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,1’-[(3-Ethylphenyl)methylene]dipiperidine can be compared with other similar compounds, such as:
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1,1’-(Phenylmethylene)dipiperidine: Another related compound with a phenyl ring and piperidine rings, but without the ethyl substitution.
Properties
CAS No. |
61456-38-0 |
|---|---|
Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[(3-ethylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C19H30N2/c1-2-17-10-9-11-18(16-17)19(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16,19H,2-8,12-15H2,1H3 |
InChI Key |
GZWGSGUDHMOGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


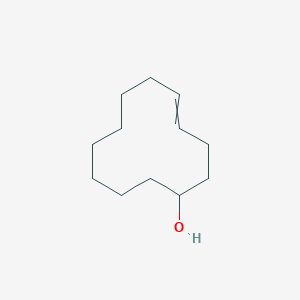
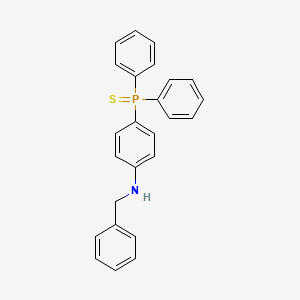
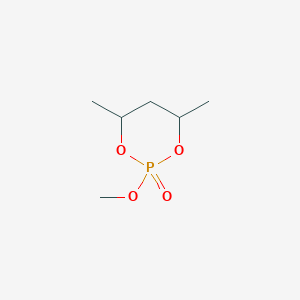
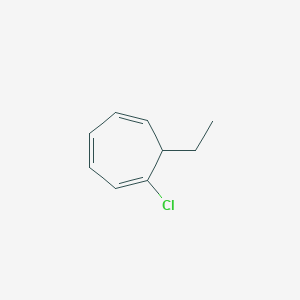
![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
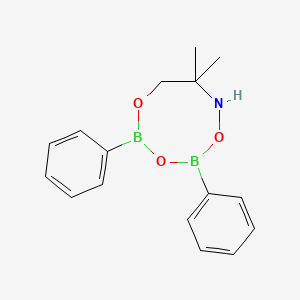
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)
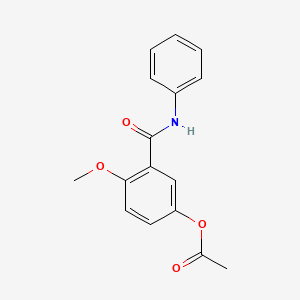
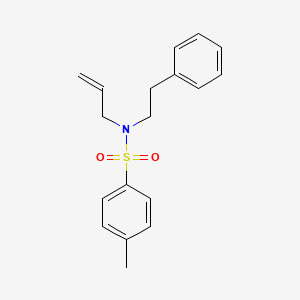
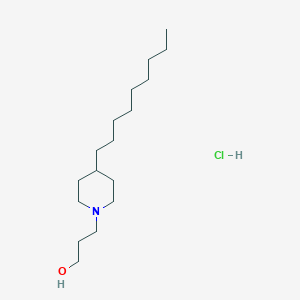
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)
![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
